

Ethylhydrazine oxalate CAS number 6629-60-3

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylhydrazine oxalate*

Cat. No.: *B1584216*

[Get Quote](#)

An In-Depth Technical Guide to **Ethylhydrazine Oxalate** (CAS 6629-60-3)

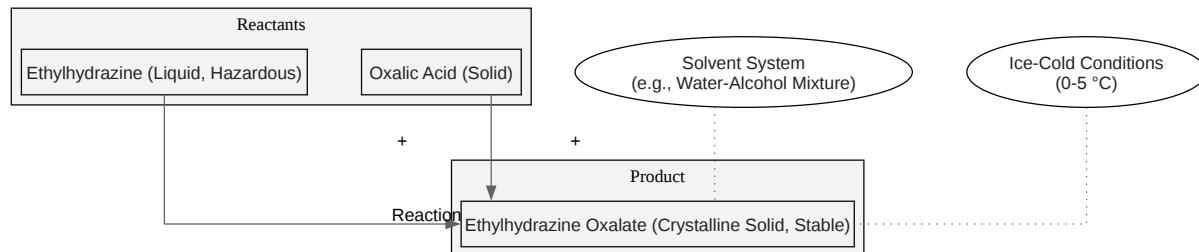
Executive Summary

Ethylhydrazine oxalate (CAS: 6629-60-3) is the oxalate salt of ethylhydrazine, a reactive chemical intermediate. The conversion of the volatile and hazardous liquid ethylhydrazine into a stable, crystalline oxalate salt significantly improves its handling, storage, and utility in synthetic chemistry. This guide provides a comprehensive technical overview of its core properties, a detailed synthesis protocol, methods for analytical characterization, its primary applications as a chemical building block, and critical safety protocols. The information is structured to provide not just procedural steps but the underlying scientific rationale, ensuring a deep and practical understanding for professionals in research and development.

Core Properties and Characteristics

Ethylhydrazine oxalate is valued in organic synthesis for its role as a stable source of the ethylhydrazine moiety. Its solid form circumvents the challenges associated with handling the free base, ethylhydrazine, which is a volatile and highly reactive liquid.

Physicochemical Data


The fundamental properties of **Ethylhydrazine oxalate** are summarized below, providing a quick reference for experimental planning.

Property	Value	Source(s)
CAS Number	6629-60-3	[1] [2]
Molecular Formula	C ₂ H ₈ N ₂ · C ₂ H ₂ O ₄	[1] [3]
Molecular Weight	150.13 g/mol	[1] [4]
Appearance	Crystalline Solid	[5]
Melting Point	170-173 °C (with decomposition)	[1] [2] [6]
Purity (Typical)	≥96.0% (Titration)	[1]
Common Impurities	~2% hydrazine	[1]
Storage Conditions	Store in a cool, dry, well-ventilated, and dark place. Light sensitive.	[7] [8]

Synthesis and Purification

The synthesis of **ethylhydrazine oxalate** is a straightforward acid-base reaction. The primary rationale for this preparation is to "tame" the hazardous free base, ethylhydrazine, by converting it into a manageable solid salt. The oxalate salt form offers superior stability and ease of handling for weighing and dispensing in subsequent reactions.

Synthesis Pathway Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of **Ethylhydrazine Oxalate** from its free base.

Detailed Synthesis Protocol

This protocol describes a common method for preparing **ethylhydrazine oxalate**. The choice of an alcohol/water solvent system facilitates the dissolution of reactants while allowing for effective precipitation of the final salt product upon cooling.

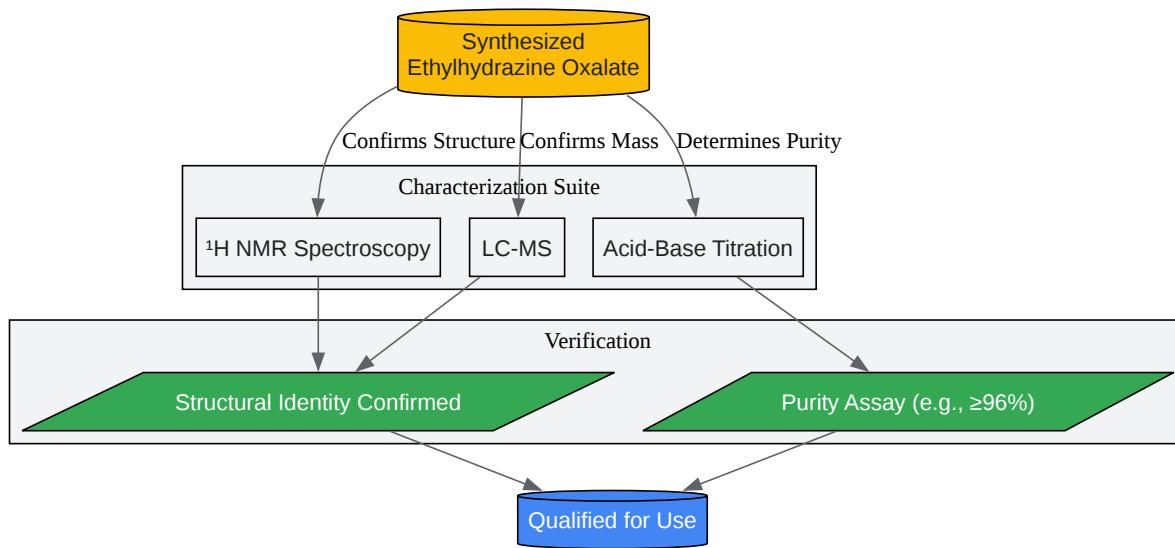
Objective: To synthesize and isolate crystalline **ethylhydrazine oxalate** from ethylhydrazine free base.

Materials:

- Ethylhydrazine
- Oxalic acid dihydrate
- Ethanol
- Deionized water
- Ice bath

- Magnetic stirrer and stir bar
- Reaction flask and condenser
- Büchner funnel and filter paper

Procedure:


- Reactant Preparation: In a reaction flask, prepare a solution of oxalic acid dihydrate in a minimal amount of a water-alcohol mixture (e.g., 1:1 v/v). Causality: Dissolving the oxalic acid first ensures it is fully available for the neutralization reaction.
- Cooling: Place the reaction flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C. Causality: The reaction is exothermic. Maintaining ice-cold conditions controls the reaction rate, minimizes side reactions, and favors the crystallization of the product by reducing its solubility.[5]
- Addition of Ethylhydrazine: Slowly add a stoichiometric equivalent of ethylhydrazine to the cooled oxalic acid solution dropwise using an addition funnel. Monitor the temperature to ensure it does not rise significantly.
- Reaction and Crystallization: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. A white crystalline precipitate of **ethylhydrazine oxalate** will form. Causality: The extended stirring time ensures the reaction goes to completion and allows for the growth of well-defined crystals.[5]
- Isolation: Isolate the product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.[5]
- Drying: Dry the crystalline product under a vacuum at room temperature to a constant weight.

Analytical Characterization

Confirming the identity and purity of the synthesized **ethylhydrazine oxalate** is a critical step. A multi-technique approach ensures the material meets the standards required for subsequent

use in drug development or complex organic synthesis.

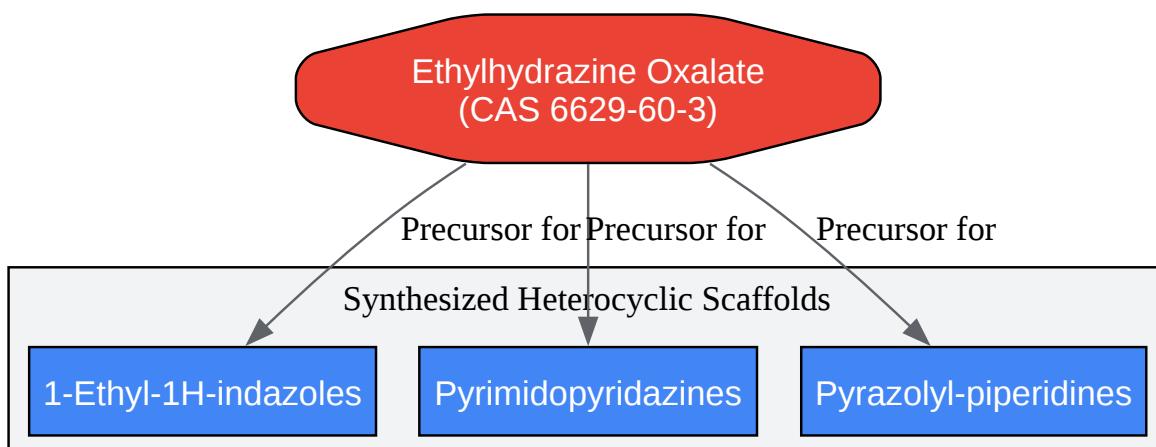
Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization.

Expected Analytical Data

While specific spectra should be run for each batch, the following provides a guide to the expected results from key analytical techniques.


Analytical Technique	Expected Result / Observation
¹ H NMR	In a suitable solvent like D ₂ O, one would expect to see signals corresponding to the ethyl group: a triplet for the -CH ₃ protons and a quartet for the -CH ₂ - protons. The N-H protons will be exchangeable and may appear as broad signals or be absent after a D ₂ O shake. The absence of signals from the oxalic acid is expected due to its symmetry and lack of protons.
LC-MS	The mass spectrum should show a peak corresponding to the protonated ethylhydrazine molecule [C ₂ H ₈ N ₂ + H] ⁺ at m/z ≈ 61.08. The oxalate ion would be observed in negative ion mode.
Titration	An acid-base titration can be used to determine the purity of the salt, which is typically found to be ≥96.0%. ^[1]
FT-IR	The infrared spectrum will show characteristic stretches for N-H bonds (typically broad in the 3100-3300 cm ⁻¹ region), C-H bonds (around 2800-3000 cm ⁻¹), and strong, broad absorptions characteristic of the carboxylate (C=O and C-O) groups of the oxalate anion.

Applications in Research and Development

Ethylhydrazine oxalate is not an active pharmaceutical ingredient itself but serves as a crucial and versatile precursor in the synthesis of complex heterocyclic structures. Its utility lies in providing the N-ethyl-N-amino functionality required for constructing various ring systems.

Role as a Synthetic Building Block

The primary application of **ethylhydrazine oxalate** is as a stable reagent for introducing an ethylhydrazine group in the synthesis of nitrogen-containing heterocycles.^[5] These structures are of significant interest in medicinal chemistry due to their diverse biological activities.^{[1][6]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. エチルヒドラジン シュウ酸塩 ≥96.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethylhydrazine oxalate | CAS#:6629-60-3 | Chemsr [chemsrc.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy Ethylhydrazine oxalate | 6629-60-3 [smolecule.com]
- 6. ETHYL HYDRAZINE OXALATE | 6629-60-3 [chemicalbook.com]
- 7. Ethylhydrazine oxalate MSDS CasNo.6629-60-3 [m.lookchem.com]
- 8. 6629-60-3|Ethylhydrazine oxalate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Ethylhydrazine oxalate CAS number 6629-60-3]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1584216#ethylhydrazine-oxalate-cas-number-6629-60-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com